
reactive red 11
説明
Significance of Reactive Dyes in Industrial Applications
The primary application of reactive dyes lies in the textile industry, where they are essential for achieving a broad spectrum of bright and durable colors on cellulosic materials dyespigments.netvipulorganics.comparadyeschemicals.comtextilementor.comfsw.ccmeghmaniglobal.com. Their ability to form a covalent bond with the fiber ensures that the color becomes an integral part of the fabric, leading to superior fastness properties compared to dyes that rely on weaker bonding mechanisms vipulorganics.comwikipedia.orgtextilementor.com. Beyond textiles, reactive dyes also find utility in the paper industry for coloring paper products, in the leather industry for dyeing and printing leather goods, and in the formulation of paints and coatings, owing to their consistent color and durability vipulorganics.com.
Environmental Concerns Associated with Reactive Dye Effluents and Aquatic Contamination
The very properties that make reactive dyes industrially valuable—high water solubility and chemical stability—also contribute to significant environmental challenges iwaponline.comteamonebiotech.compantareiwater.comtlr-journal.com. The dyeing process often results in a substantial amount of unfixed dye remaining in the effluent, as fixation rates can be as low as 50-80% future-link.orgmdpi.commdpi.comnih.gov. This colored wastewater, when discharged without adequate treatment, poses severe risks to aquatic ecosystems and human health iwaponline.compantareiwater.commdpi.comnih.govijrrjournal.com.
Key environmental concerns include:
Toxicity and Health Risks: Many reactive dyes, particularly those belonging to the azo class, are known to be toxic, mutagenic, and potentially carcinogenic. Their breakdown products, such as aromatic amines, are also hazardous iwaponline.commdpi.commdpi.comnih.govnih.govijrrjournal.comresearchgate.net. Exposure can lead to various health issues, including skin irritations and potential long-term effects nih.govnih.gov.
High Organic Load: Effluents from textile dyeing are characterized by high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) due to the presence of dyes and auxiliary chemicals, which depletes dissolved oxygen in water bodies future-link.orgtlr-journal.comnih.govijrrjournal.com.
Persistence and Recalcitrance: Reactive dyes are often resistant to conventional biodegradation processes, leading to their persistence in the environment iwaponline.comteamonebiotech.compantareiwater.comtlr-journal.commdpi.comnih.gov.
Table 1: Environmental Parameters of Textile Dye Wastewater
Parameter | Typical Range/Value | Source Reference |
Color | Visibly detectable at < 1 ppm | mdpi.com |
BOD | High | future-link.orgtlr-journal.comnih.govijrrjournal.com |
COD | High | future-link.orgtlr-journal.comnih.govijrrjournal.com |
TDS | Significant | tlr-journal.com |
TSS | Significant | nih.govmdpi.com |
pH | Fluctuating; dyeing often requires alkaline conditions | iwaponline.com |
Dye Fixation Loss | 15-50% of dyes discharged | future-link.orgmdpi.comnih.gov |
Overview of Current Academic Research Trajectories for C.I. Reactive Red 11
Given the environmental challenges posed by reactive dyes, academic research is actively exploring efficient and sustainable treatment methodologies. For C.I. This compound specifically, research has primarily focused on adsorption and biosorption techniques, leveraging various natural and waste materials as adsorbents.
Studies have investigated the sequestration of this compound using:
Formaldehyde-treated Hydroclathrus clathratus (FHC): This approach has shown promising results, achieving up to 87% removal efficiency under optimized conditions (pH 8, 25°C, 96h incubation) and fitting well with Freundlich isotherm and pseudo-second-order kinetic models researchgate.net. Toxicological assessments indicated that the treated effluent was non-toxic, suggesting potential for reuse researchgate.net.
Rhodotorula glutinis biomass: Research has also explored the biosorption of this compound onto dried Rhodotorula glutinis biomass, with equilibrium data fitting the Freundlich isotherm model and kinetics following the pseudo-second-order model researchgate.net.
Beyond direct studies on RR11, broader research trends in reactive dye removal, which are highly relevant to RR11, include:
Photocatalytic Degradation: Utilizing semiconductor catalysts like TiO₂ (often modified or composited with materials like xanthan gum or carbon nanotubes) under UV or visible light irradiation has demonstrated high degradation efficiencies for various reactive dyes, including Reactive Red and Reactive Red 198 mdpi.comresearchgate.netmdpi.compwr.edu.pl. For instance, TiO₂ immobilized in xanthan gum achieved 92.5% removal of Reactive Red dye under solar light mdpi.com.
Electrocoagulation (EC): This electrochemical method has proven effective for rapid decolorization and removal of reactive dyes, with efficiencies often exceeding 95% under optimized pH and time conditions pantareiwater.combiorxiv.orgpjoes.com. Studies on C.I. Reactive Dyes have reported removal efficiencies of 96-98% at alkaline pH biorxiv.org.
Adsorption: Various low-cost adsorbents derived from agricultural waste (e.g., rice straw charcoal, orange peel waste) and industrial by-products (e.g., tannery sludge, chitosan) are being investigated for their capacity to adsorb reactive dyes like Reactive Red 120 and Reactive Red 198, often achieving high removal percentages and fitting well with Langmuir or Freundlich isotherm models bioline.org.briwaponline.comdntb.gov.uaresearchgate.netut.ac.irscholasticahq.com.
Table 2: Selected Treatment Methods for Reactive Dyes and Their Efficiencies
Treatment Method | Target Dye(s) | Max Removal/Degradation (%) | Key Conditions/Notes | Source Reference |
Biosorption (FHC) | This compound | 87% | Formaldehyde-treated Hydroclathrus clathratus, pH 8, 25°C, 96h | researchgate.net |
Biosorption (R. glutinis) | This compound | Not specified | Rhodotorula glutinis biomass, Freundlich isotherm, pseudo-second-order kinetics | researchgate.net |
Photocatalysis (TiO₂/XG) | Reactive Red, Reactive Turquoise | 92.5% (RR), 90.8% (RT) | TiO₂/Xanthan Gum, pH 5, 120 min, solar light | mdpi.com |
Photocatalysis (TiO₂/MWCNT) | Reactive Orange 16, Yellow 145, Red 195 | 96% (color), 72% (COD) | TiO₂/MWCNT, UVA-LED, 5h | pwr.edu.pl |
Electrocoagulation (EC) | C.I. Reactive Dyes (Red 221, Blue 19, Yellow 145) | 96-98% | pH 10, 15-20 min | biorxiv.org |
Adsorption (Rice Straw Charcoal) | Reactive Red 120 | ~95% | RSC, pH 3, 120 min | iwaponline.com |
Adsorption (Chitosan) | Reactive Red 198 | 196.9 mg/g (capacity) | Chitosan, pH ~3-8 | scholasticahq.com |
Adsorption (Orange Peel Waste) | Reactive Red | 41.73 mg/g (capacity) | OP, pH 3, 4 g/L biosorbent dose, 25 mg/L initial concentration | researchgate.net |
Compound Names
C.I. This compound
Reactive Red 120
Reactive Red 195
Reactive Red 198
Reactive Red 221
Reactive Blue 19
Reactive Yellow 145
Reactive Orange 16
Reactive Turquoise
特性
IUPAC Name |
trisodium;4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N6O9S2.3Na/c21-18-24-19(22)26-20(25-18)23-12-7-11(38(32,33)34)5-9-6-13(39(35,36)37)15(16(29)14(9)12)28-27-10-3-1-8(2-4-10)17(30)31;;;/h1-7,29H,(H,30,31)(H,32,33,34)(H,35,36,37)(H,23,24,25,26);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDTYPUWMMIHGW-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Cl2N6Na3O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12226-08-3 | |
Record name | Procion Brilliant Red H8-BS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012226083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Reactive Red 11 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REACTIVE RED 11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99859O21N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Modifications of Reactive Red Dyes
Novel Synthesis Routes and Reaction Mechanisms
The development of more efficient and controlled synthesis methods for azo dyes, including reactive red dyes, is an ongoing area of research. This includes exploring continuous flow processes and targeted derivatization strategies.
Continuous flow synthesis offers significant advantages over traditional batch processes, such as enhanced reaction control, improved safety, higher throughput, and better product consistency. For azo dyes, which are typically synthesized via diazotization and coupling reactions, continuous flow systems can manage exothermic reactions more effectively and minimize byproduct formation.
Research has demonstrated the successful implementation of continuous heterogeneous synthesis for various azo dyes. For instance, a study detailed a continuous dynamic tubular reaction system for the multistep synthesis of C.I. Reactive Red 195, a representative water-soluble azo dye. This approach achieved a high throughput of 120 L/h, yielding up to 736 kg/day , with improved purity compared to the commercial product acs.org. Microreactor systems have also been employed for the continuous flow synthesis of azo dyes, achieving yields exceeding 96% for model azo dyes and over 94% for commercial azo dyes, highlighting the potential for industrial application researchgate.net. These methods often involve integrating diazotization and coupling reactions in solid-liquid heterogeneous systems, which, while challenging for water-soluble azo dyes due to potential diazonium salt precipitation, offer a pathway to large-scale, efficient production acs.orgresearchgate.net. Continuous flow processes can also be designed to handle specific reaction types, such as the synthesis of water-insoluble dyes in aqueous systems using modular cascade reactors, achieving high yields and purity nih.gov.
Chemical derivatization plays a vital role in tailoring the properties of reactive dyes. This can involve modifying the reactive groups to enhance their reactivity with textile fibers, improve hydrolytic stability, or introduce additional functionalities for specific interactions or performance enhancements.
For example, research has explored modifying reactive dyes to incorporate UV-absorbing moieties, thereby imparting UV-protection properties to dyed fabrics. These dual-functionality dyes offer the advantage of reducing the number of chemicals used in the dyeing process scispace.com. Other derivatization strategies focus on enhancing the dye's performance in analytical applications, such as improving sensitivity in chromatography nih.gov. Reactive derivatives of rhodamine, for instance, have been developed with enhanced hydrolytic stability and selective reactivity with various functional groups, enabling their use in derivatizing compounds for analysis or labeling nih.govgoogle.com. The modification of reactive sites on dye molecules can be achieved through various chemical transformations, often optimized using design of experiments methodologies to achieve higher yields and specific outcomes nih.gov.
Continuous Heterogeneous Synthesis Approaches for Azo Dyes
Spectroscopic and Structural Characterization in Synthesis Research
Accurate characterization is paramount in dye synthesis to confirm the formation of the desired product, elucidate its structure, and assess its purity. Spectroscopic and chromatographic techniques are indispensable tools in this regard.
UV-Visible (UV-Vis) spectroscopy is fundamental for characterizing azo dyes, as the extended π-electron system, including the azo (-N=N-) chromophore, leads to strong absorption in the visible region. The wavelength of maximum absorbance (λmax) is sensitive to the electronic structure and can indicate the successful formation of the conjugated system, often shifting with structural modifications or the presence of auxochromes researchgate.netscienceworldjournal.orgemerald.com.
Fourier Transform Infrared (FTIR) spectroscopy provides crucial information about the functional groups present in the synthesized dye molecules. Characteristic absorption bands help confirm the presence of key structural features associated with azo dyes.
Table 1: Characteristic FTIR Absorption Bands for Azo Dyes
Functional Group/Bond | Characteristic IR Absorption (cm⁻¹) | Source Reference(s) |
-OH (phenol) | 3378 | jmchemsci.com |
-NH (amine/amide) | 3400-3309, 3291 | scienceworldjournal.org, jmchemsci.com |
Aromatic C-H | 3085 | jmchemsci.com |
Aliphatic C-H | 2980 | jmchemsci.com |
-N=N- (Azo group) | 1458-1411 | scienceworldjournal.org |
-C=O (Carbonyl) | 1643-1604 | scienceworldjournal.org |
-C-N | 1382-1049 | scienceworldjournal.org |
-S=O | 1141-1010 | scienceworldjournal.org |
-C-Cl | 925-56 | scienceworldjournal.org |
SO₂ | 1163, 1086, 1030 | jmchemsci.com |
These spectral data, when compared with known standards or theoretical predictions, allow researchers to confirm the successful synthesis and structural integrity of reactive red dyes scienceworldjournal.orgemerald.comjmchemsci.comuobaghdad.edu.iq.
Chromatographic techniques are essential for separating, identifying, and quantifying synthetic intermediates and final products, as well as detecting impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Photodiode Array (PDA) or Mass Spectrometry (MS) detectors, is widely used for dye analysis due to its high resolution and sensitivity mdpi.comuva.nlmdpi.com.
HPLC can effectively separate complex mixtures of synthetic dyes, allowing for the assessment of purity and the identification of reaction intermediates. For example, LC-MS/MS methods have been developed for the sensitive detection and identification of reactive dyes, including specific cleavage products of Reactive Red 11, after reductive bond cleavage acs.org. Comprehensive two-dimensional liquid chromatography (LC×LC) offers even greater separation power for highly complex dye mixtures, providing detailed fingerprints for characterization uva.nlbohrium.com. These techniques are crucial for monitoring reaction progress, optimizing synthesis conditions, and ensuring the quality of the final synthesized dye.
Compound List:
C.I. This compound
C.I. Reactive Red 120
C.I. Reactive Red 195
C.I. Reactive Red 198
C.I. Reactive Black 5
C.I. Reactive Red 181
Reactive Orange 1
Reactive Red 2
Reactive Blue 4
Reactive Orange 16
Tartrazine
Auramine O
Metanil yellow
Sunset yellow
Amaranth
Orange II
Acid red 73
New Coccine
Azorubine
Erythrosine B
Sudan Yellow 3G
Environmental Distribution and Physicochemical Interactions of C.i. Reactive Red 11 in Aquatic Systems
Occurrence and Persistence in Industrial Effluents
The textile industry is a primary source of reactive dye pollution, with effluents often containing unreacted dyes and their byproducts iwaponline.commdpi.comnih.gov. Reactive dyes, including Reactive Red 11, are characterized by their complex chemical structures, often containing azo linkages, which contribute to their resistance to natural degradation processes iwaponline.comijcmas.comnih.gov. While specific quantitative data on the occurrence and persistence of C.I. This compound in industrial effluents are not extensively detailed in the provided literature, general observations for reactive dyes indicate that they are frequently detected in various environmental matrices, including water, suspended particles, and sediment iwaponline.com. The persistence of these dyes in aquatic systems is a significant concern, as they can remain in the environment for extended periods, potentially leading to bioaccumulation and disruption of aquatic ecosystems iwaponline.commdpi.com. Safety data sheets for this compound often indicate a lack of specific information regarding its biodegradability and persistence, highlighting a gap in readily available environmental fate data geneseo.edu. However, studies have reported the isolation of bacterial strains capable of decolorizing this compound from textile dye treatment units and contaminated soil, suggesting its presence and potential for biodegradation under specific microbial conditions ijcmas.comresearchgate.net.
Adsorption Phenomena and Mechanisms on Environmental Matrices
Adsorption is widely recognized as an effective and cost-efficient method for removing reactive dyes from wastewater due to its simplicity, high efficiency, and the potential for adsorbent regeneration iwaponline.comwalshmedicalmedia.com. Various materials, including activated carbons, biosorbents, and industrial by-products like red mud and hydrotalcites, have been investigated for their capacity to adsorb reactive dyes.
Isotherm and Kinetic Modeling of Adsorption Processes
The adsorption behavior of reactive dyes onto various adsorbents is often described using isotherm and kinetic models to understand the equilibrium and rate-limiting steps of the process.
Isotherm Models: Studies on the adsorption of reactive dyes, including those related to this compound and similar compounds, often fit experimental data to models such as Langmuir and Freundlich isotherms. The Langmuir isotherm typically suggests monolayer adsorption onto a homogeneous surface, while the Freundlich isotherm describes adsorption on a heterogeneous surface, indicating multilayer adsorption iwaponline.com. For instance, the adsorption of Reactive Red 120 onto rice straw charcoal followed the Langmuir model, with a maximum adsorption capacity of 4.43 mg/g mdpi.com. Similarly, Reactive Red 198 adsorption onto cuttlefish bone powder was found to align with both Langmuir and Freundlich models. Studies on hydrotalcites for Reactive Red 120 removal also indicated good fits with Langmuir and Redlich-Peterson models ijcmas.com. The adsorption of this compound onto formaldehyde-treated Hydroclathrus clathratus was best described by the Freundlich isotherm nih.gov.
Kinetic Models: The kinetics of reactive dye adsorption are frequently analyzed using pseudo-first-order and pseudo-second-order models. The pseudo-second-order model, which assumes that the rate-limiting step is chemical adsorption involving valence forces or electron sharing, often provides a better fit for reactive dye adsorption onto various adsorbents iwaponline.comijcmas.commdpi.com. For example, the adsorption of Reactive Red 120 onto polyamide nylon 6 microplastics and rice straw charcoal followed the pseudo-second-order kinetic model mdpi.commdpi.com. Similarly, Reactive Red 198 adsorption onto cuttlefish bone powder and this compound onto Hydroclathrus clathratus also complied with the pseudo-second-order kinetic model nih.gov.
Table 1: Adsorption Capacities (qmax) of Various Adsorbents for Reactive Red Dyes
Adsorbent | Dye Studied | qmax (mg/g) | Isotherm Model | Kinetic Model | Reference |
---|---|---|---|---|---|
Plantain Leaf Sheath Activated Carbon | Reactive Red 141 | 7.6 (approx.) | Langmuir | Pseudo-second-order | geneseo.edu |
Tannery Sludge Activated Carbon | Reactive Red 31 | 39.37 | Langmuir | Pseudo-second-order | iwaponline.com |
Tannery Sludge Activated Carbon | Reactive Red 2 | 55.87 | Langmuir | Pseudo-second-order | iwaponline.com |
Fly Ash (activated) | Reactive Red 194 | Not specified | Langmuir | Not specified | researchgate.net |
Rice Straw Charcoal (RSC) | Reactive Red 120 | 4.43 | Langmuir | Pseudo-second-order | mdpi.com |
Polyamide Nylon 6 Microplastics (PN6) | Reactive Red 120 | 3.96 (at pH 2) | Langmuir | Pseudo-second-order | mdpi.com |
Hydroclathrus clathratus (formaldehyde-treated) | This compound | 87 (at 200 mg/L) | Freundlich | Pseudo-second-order | nih.gov |
Activated Coconut Leaf Stalk | Reactive Red RB | Not specified | Langmuir | Pseudo-second-order | |
Cactus Peel | Reactive Red dye | Not specified | Langmuir | Pseudo-second-order | |
Red Mud (thermally treated at 500°C) | Reactive Blue 19 | 416 | Freundlich | Not specified | researchgate.net |
Activated Red Mud (acid-activated) | Reactive Blue 2 | 118.24 | Not specified | Not specified | walshmedicalmedia.com |
Activated Red Mud (acid-activated) | Reactive Red 24 | 129.19 | Not specified | Not specified | walshmedicalmedia.com |
Activated Red Mud (acid-activated) | Reactive Yellow 15 | 142.64 | Not specified | Not specified | walshmedicalmedia.com |
Cuttlefish Bone Powder | Reactive Red 198 | Not specified | Langmuir/Freundlich | Pseudo-second-order | |
Enteromorpha prolifera Activated Carbon | Reactive Red 23 | 59.88 | Freundlich | Pseudo-second-order |
Note: Some studies reported removal efficiency (%) rather than specific adsorption capacity (qmax) or did not specify the isotherm/kinetic model for all dyes tested.
Influence of Solution Chemistry on Adsorption Efficiency
The efficiency of reactive dye adsorption is significantly influenced by solution chemistry parameters, primarily pH and initial dye concentration.
pH: The pH of the solution plays a crucial role in determining the surface charge of the adsorbent and the ionization state of the dye molecules. For most reactive dyes, which are anionic due to the presence of sulfonate groups, adsorption is favored in acidic conditions. This is because at lower pH values, the adsorbent surface tends to become positively charged, promoting electrostatic attraction with the negatively charged dye molecules. For example, the adsorption of Reactive Red 194 onto fly ash was maximum at pH 5 researchgate.net. Similarly, the adsorption of Reactive Red 120 onto polyamide nylon 6 microplastics was highest at pH 2.0 mdpi.com, and onto rice straw charcoal at pH 3 mdpi.com. Studies on hydrotalcites showed that adsorption was favorable in acidic conditions, with pHPZC values influencing the interaction ijcmas.com. The adsorption of this compound onto Hydroclathrus clathratus was optimal at pH 8, suggesting a more complex interaction mechanism nih.gov. For activated coconut leaf stalk, the optimal pH for Reactive Red RB was 5.
Initial Dye Concentration: An increase in the initial dye concentration generally leads to an increase in the adsorption capacity of the adsorbent, as more dye molecules are available to interact with the adsorbent surface. However, the percentage removal of the dye tends to decrease at higher concentrations due to the saturation of available adsorption sites geneseo.edumdpi.com. For instance, the adsorption capacity of rice straw charcoal for Reactive Red 120 increased from 0.47 to 4.13 mg/g as the dye concentration rose from 5 to 70 mg/L mdpi.com. Similarly, studies on cactus peel showed that removal efficiency increased with increasing initial dye concentration up to a point.
Development of Novel Adsorbent Materials for this compound Removal
Research has focused on developing cost-effective and efficient adsorbents for reactive dyes, including this compound.
Activated Carbons: Activated carbons derived from agricultural waste, such as plantain leaf sheath geneseo.edu, rice straw mdpi.com, and corn stalk, have demonstrated significant potential for adsorbing reactive dyes. These materials are often chemically activated to enhance their surface area and pore structure, thereby increasing their adsorption capacity. Activated coconut leaf stalk has also been investigated for reactive dye removal.
Biosorbents: Natural materials with high surface area and functional groups capable of interacting with dyes are explored as biosorbents. Cactus peel has shown good potential for removing reactive red dye from aqueous solutions. Hydroclathrus clathratus, a type of seaweed, treated with formaldehyde, has been successfully used as a biosorbent for this compound, demonstrating high removal efficiency and reusability nih.gov. Other biosorbents like cuttlefish bone powder and yeast biomass (Debaryomyces hansenii) have also been studied for reactive dye removal.
Industrial By-products: Waste materials such as red mud (a by-product of alumina production) and tannery sludge have been repurposed as low-cost adsorbents. Acid-activated red mud has shown high adsorption capacities for various reactive dyes walshmedicalmedia.com. Thermally treated red mud also exhibited enhanced adsorption properties for reactive blue dyes researchgate.net. Tannery sludge-derived activated carbon has been effective in removing reactive red dyes iwaponline.com. Hydrotalcites, a class of layered double hydroxides, have also been investigated for their adsorption capabilities towards reactive dyes ijcmas.com.
The development and application of these adsorbents are crucial for mitigating the environmental impact of reactive dyes like C.I. This compound in aquatic systems.
Compound Name List:
Mechanistic Investigations of C.i. Reactive Red 11 Degradation Pathways
Biological Decolorization and Biotransformation Pathways
Biological treatment methods leverage the metabolic capabilities of microorganisms to break down complex organic molecules like RR11. These processes can involve direct degradation, biotransformation into less harmful compounds, or biosorption onto microbial biomass.
Microbial Biodegradation by Bacterial Strains
Bacteria play a pivotal role in the anaerobic and aerobic degradation of azo dyes. Their enzymatic machinery is capable of cleaving the azo bond (-N=N-), which is the chromophore responsible for the dye's color, leading to decolorization.
The initial step in the biodegradation of azo dyes by bacteria often involves the reductive cleavage of the azo bond. This process is primarily mediated by azoreductase enzymes . These enzymes, which can be flavin-dependent or flavin-free, function under anaerobic or low-oxygen conditions. The reductive cleavage of the azo bond in RR11 results in the formation of aromatic amines, which are often more toxic than the parent dye but are subsequently degraded by aerobic oxidative enzymes. researchgate.net
Studies have identified specific bacterial strains capable of degrading Reactive Red 11 and have begun to elucidate the metabolic pathways and identify intermediate metabolites. For instance, bacterial strains such as Enterobacter sp. and gamma proteobacteria, isolated from dye industry effluents, demonstrated significant decolorization of RR11. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the degraded products revealed the presence of compounds like 5,8-dihydronapthalen-2-amine (molecular mass 145.2) and 6-(aminomethyl)-N-benzylnapthalen-2-amine (molecular mass 162). researchgate.netresearchgate.netijirset.com These findings suggest a pathway involving the initial reductive cleavage of the azo bond, followed by further breakdown of the resulting aromatic amines.
Table 1: Identified Metabolites from this compound Degradation by Bacterial Strains
Metabolite Name | Molecular Mass (Da) | Source Bacteria | Reference |
5,8-dihydronapthalen-2-amine | 145.2 | Enterobacter sp., gamma proteobacteria | researchgate.netresearchgate.netijirset.com |
6-(aminomethyl)-N-benzylnapthalen-2-amine | 162 | Enterobacter sp., gamma proteobacteria | researchgate.netresearchgate.netijirset.com |
pH: Bacterial strains often exhibit optimal decolorization activity within a specific pH range. For example, Lysinibacillus boronitolerans CMGS-2 showed optimal degradation at alkaline pH values of 8-9, achieving up to 96.8% decolorization. ijcmas.com Conversely, other studies suggest neutral pH (around 7) or slightly acidic conditions (pH 5.5-6.0) can be optimal for different bacterial isolates degrading RR11 or similar reactive dyes. ijcmas.comresearchgate.netmdpi.comijcmas.com Generally, bacterial degradation of azo dyes is often reported to be effective in a pH range of 6.0 to 10.0. jmbfs.org
Temperature: Temperature plays a critical role in bacterial growth and enzyme activity. Optimal temperatures for RR11 decolorization by various bacterial strains typically fall between 30°C and 45°C. Lysinibacillus boronitolerans CMGS-2 demonstrated high efficiency at 45°C and remained effective even at 50°C. ijcmas.com Klebsiella oxytoca CMGS-3 showed optimal activity at 35°C, ijcmas.com while other studies reported optimal temperatures around 36°C for reactive dye degradation. ijcmas.com
Co-substrates (Carbon and Nitrogen Sources): The presence of co-substrates, such as yeast extract, glucose, or urea, often enhances bacterial growth and provides necessary reducing power for azo bond cleavage. Yeast extract, in particular, has been identified as a highly effective nutrient source, significantly boosting RR11 decolorization rates. ijcmas.comresearchgate.netscite.ai The combination of glucose and urea has also shown synergistic effects, leading to higher degradation efficiencies. researchgate.net
Incubation Conditions (Agitation vs. Static): Reports indicate that static incubation conditions often favor the decolorization of RR11 by bacterial strains compared to agitated (shaking) conditions. This is likely due to the creation of micro-anaerobic environments necessary for the initial reductive cleavage of the azo bond. ijcmas.comekb.egresearchgate.netchem-soc.sibibliomed.org However, some studies have reported higher decolorization with agitation, highlighting the varied responses depending on the specific bacterial consortium and dye. semanticscholar.org
Inoculum Concentration: The amount of bacterial culture used for inoculation can also impact degradation rates. Studies suggest that an optimal inoculum concentration, often in the range of 5-10% (v/v) or a specific optical density (OD), is required for efficient decolorization. ijcmas.comresearchgate.netbiotechrep.ir
Table 2: Optimization Parameters for Bacterial Degradation of this compound
Parameter | Optimal Value/Condition | Effect on Decolorization | Reference(s) |
pH | 8-9 | High (96-96.8%) | ijcmas.com |
7 | Favored | researchgate.net | |
8 | Highest | mdpi.com | |
Temperature (°C) | 45 | High (96.8%) | ijcmas.com |
50 | Effective (95.9%) | ijcmas.com | |
35 | Optimal for K. oxytoca | ijcmas.com | |
36 | Optimal for RR degradation | ijcmas.com | |
Co-substrate | Yeast extract (0.1-1 g/L) | Enhanced (up to 97.4%) | ijcmas.com |
Glucose + Urea (1% each) | Increased (94%) | researchgate.net | |
Incubation | Static | Favored | ijcmas.comekb.egresearchgate.netchem-soc.sibibliomed.org |
Inoculum Conc. | 5-10% (v/v) or specific OD | Efficient | ijcmas.comresearchgate.netbiotechrep.ir |
Metabolic Pathways and Metabolite Identification
Fungal Decolorization and Mycoremediation Strategies
Fungi, particularly white-rot fungi, are potent agents for dye degradation due to their robust extracellular enzyme systems capable of breaking down complex aromatic compounds like lignin. These enzymes can also effectively degrade synthetic dyes, including RR11.
Fungal degradation of azo dyes is often attributed to the action of laccases , manganese peroxidases (MnP) , and lignin peroxidases (LiP) . These enzymes are secreted extracellularly and possess broad substrate specificity, allowing them to oxidize a wide range of organic compounds, including the chromophoric groups of dyes.
Laccases are copper-containing oxidases that catalyze the oxidation of phenolic compounds and aromatic amines, using molecular oxygen as the electron acceptor. They are widely produced by fungi and are crucial for the initial attack on dye molecules. researchgate.netresearchgate.nettandfonline.comtuiasi.ro
Manganese Peroxidases (MnP) and Lignin Peroxidases (LiP) are heme-dependent enzymes that require hydrogen peroxide as a co-substrate. They are known for their ability to degrade lignin and can also oxidize various recalcitrant organic pollutants, including azo dyes, by opening aromatic ring structures. tandfonline.comtuiasi.ro
These fungal enzymes can act on RR11 by oxidizing its structure, leading to decolorization and potentially further breakdown into simpler, less harmful metabolites.
Characterization of Fungal Biotransformation Products
Fungal biotransformation offers a promising avenue for the degradation of reactive dyes, leveraging the enzymatic machinery of fungi to break down complex dye structures. While specific biotransformation products for this compound were not detailed in the reviewed literature, studies on similar reactive dyes indicate that fungi can initiate degradation through various enzymatic activities, including laccases, manganese peroxidases, and lignin peroxidases semanticscholar.orgiwaponline.com. These enzymes can catalyze oxidation and reduction reactions, leading to the cleavage of azo bonds and aromatic rings. The process often involves the formation of intermediate metabolites, which can be less toxic than the parent dye, though some intermediates may retain or even exhibit increased toxicity jeeng.netresearchgate.netscielo.org.mx. For instance, the biodegradation of Reactive Red 141 by bacterial isolates has identified metabolites such as naphthalene diazonium, p-dinitrobenzene, and 2-nitroso naphthol jeeng.netresearchgate.netscielo.org.mx. These findings suggest that fungal biotransformation of this compound likely involves similar enzymatic attacks on its chromophoric groups and aromatic structures, leading to a cascade of degradation products.
Metabolite Identified | Parent Dye (Example) | Source (Example Organism) |
Naphthalene diazonium | Reactive Red 141 | Paenibacillus terrigena |
1,3,5-triazine-2,4-diol | Reactive Red 141 | Paenibacillus terrigena |
p-Dinitrobenzene | Reactive Red 141 | Rhizobium radiobacter |
2-Nitroso naphthol | Reactive Red 141 | Rhizobium radiobacter |
Biosorption Mechanisms Using Live and Treated Biomass
Biosorption, utilizing either live or treated (dead) microbial biomass, is a widely explored method for removing reactive dyes from wastewater. The mechanisms involved are primarily physicochemical interactions, including adsorption, ion exchange, and chemisorption, driven by functional groups present on the biomass surface, such as carboxyl, hydroxyl, and amino groups semanticscholar.orgacs.orgrsc.orgmdpi.com.
Mechanisms: Biosorption often follows pseudo-second-order kinetic models, suggesting that chemisorption, involving chemical interactions between the dye molecules and the biomass surface sites, is the rate-limiting step semanticscholar.orgacs.orgresearchgate.netmdpi.com. Isotherm studies frequently fit the Freundlich or Langmuir models, indicating multilayer adsorption or monolayer adsorption onto a homogeneous surface, respectively semanticscholar.orgmdpi.comacs.orgmdpi.com. Electrostatic interactions and cation exchange are also significant, particularly at specific pH values, where changes in surface charge of the biomass influence dye binding acs.orgmdpi.com. For anionic dyes like this compound, biosorption is generally favored at lower pH values, where the biomass surface tends to be more positively charged, facilitating electrostatic attraction semanticscholar.orgmdpi.commdpi.com.
Biomass Type: Both live and dead biomass can be effective. Live biomass may also involve biodegradation through enzymatic activity mdpi.comekb.eg. However, dead biomass can offer advantages such as greater exposure of functional groups due to cell wall disruption and simpler handling ehemj.com.
Parameter Influence: Biosorbent dosage, initial dye concentration, pH, and contact time are critical parameters. Increasing biomass dosage generally increases removal efficiency but decreases the uptake capacity per unit weight of biomass rsc.org. Higher initial dye concentrations can lead to saturation of active sites, reducing removal efficiency . Optimal contact times are required to reach equilibrium .
Dye | Biomass Type/Source | Kinetic Model | Isotherm Model | Optimal pH | Max. Capacity (mg/g) | Citation(s) |
This compound | Dried Rhodotorula glutinis | Pseudo-second-order | Freundlich | 1-6 | Not specified | mdpi.com |
Reactive Blue 19 | Panus tigrinus (fungus) | Pseudo-second-order | Langmuir | 2 | Not specified | semanticscholar.org |
Reactive Red 2 | Trichoderma reesei (fungus) | Pseudo-second-order | Langmuir | 3-4 | Not specified | ehemj.com |
Reactive Blue 140 | Live Aspergillus niger | Pseudo-second-order | Langmuir/Freundlich | 6.0 | Not specified | researchgate.net |
Reactive dye | Bacillus sp. (immobilized) | Langmuir I | Freundlich, Langmuir | 3 | 588.235 | mdpi.com |
Advanced Oxidation Processes (AOPs) for this compound Abatement
Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like reactive dyes by generating potent oxidizing species, primarily hydroxyl radicals (•OH) bibliotekanauki.plpwr.edu.plemerald.com. These processes aim for complete mineralization of the dye into environmentally benign substances such as carbon dioxide and water. Common AOPs include Fenton/Photo-Fenton processes, ozonation, photocatalysis, and electrochemical oxidation bibliotekanauki.plpwr.edu.plemerald.com. The synergistic combination of different AOPs can further enhance degradation rates by increasing the generation of reactive oxygen species pwr.edu.pl.
Photocatalytic Degradation Mechanisms
Photocatalysis utilizes semiconductor materials, such as titanium dioxide (TiO2) and zinc oxide (ZnO), activated by light (UV or visible) to degrade organic pollutants rsc.orgplos.org. The general mechanism involves:
Photoexcitation: When the semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs rsc.orgmdpi.com.
Redox Reactions: The photogenerated holes (h+) in the valence band and electrons (e-) in the conduction band are highly reactive. Holes can oxidize water molecules or hydroxide ions to produce hydroxyl radicals (•OH), while electrons can reduce oxygen molecules to superoxide radicals (O2•−) rsc.orgmdpi.com.
Pollutant Degradation: These reactive oxygen species (ROS), particularly •OH radicals, are powerful oxidants that attack and degrade adsorbed dye molecules, breaking down complex structures into smaller, less harmful compounds semanticscholar.orgrsc.orguniroma1.it. The catalyst surface also plays a crucial role in adsorbing the dye and facilitating these reactions rsc.org.
Semiconductor-Based Photocatalysis (e.g., TiO2, ZnO)
TiO2 and ZnO are among the most studied semiconductor photocatalysts for dye degradation due to their efficiency, stability, low cost, and non-toxicity acs.orgplos.org.
TiO2: TiO2, particularly in its anatase and rutile phases, is widely used. Its photocatalytic activity can be enhanced through doping (e.g., with metals like Fe, Ag) or by forming composites with materials like graphene oxide or xanthan gum, which can improve light absorption and reduce electron-hole recombination ehemj.complos.orgresearchgate.net. For instance, a TiO2/Xanthan Gum composite demonstrated high degradation efficiency for Reactive Red and Reactive Turquoise dyes under solar light ehemj.com. Studies using TiO2/MWCNT composites under UVA-LED irradiation achieved significant decolorization and COD removal for reactive dyes plos.org.
ZnO: ZnO is also an effective photocatalyst, showing good performance in degrading reactive dyes semanticscholar.orgacs.org. Its photocatalytic activity can be enhanced by forming heterojunctions with other semiconductors (e.g., BiVO4) or by doping with metals like silver (Ag) acs.orgekb.eguniroma1.it. Ag-modified ZnO, for example, showed high photocatalytic performance for Reactive Red 141 under sunlight, with hydroxyl radicals playing a significant role in degradation acs.orguniroma1.it.
Catalyst System | Target Dye | Light Source | Optimal Conditions | Degradation Efficiency | Citation(s) |
Fe2O3/B/TiO2 | Reactive Red 198 | UV | pH 3, 0.6 g/L catalyst, 60 min | 100% | researchgate.net |
Fe2O3/B/TiO2 | Reactive Red 198 | Visible | 90 min | 100% | researchgate.net |
ZnO | Reactive Red 2 | Solar | pH 8, 100 mg/L H2O2, 25 mg/L dye, 90 min | 99% (color), 90% (COD) | semanticscholar.org |
TiO2/Xanthan Gum | Reactive Red | Solar | pH 5, 25 mg/L dye, 25 mg/L catalyst, 400 mg/L H2O2, 120 min | 92.5% | ehemj.com |
5Ag-ZnO | Reactive Red 141 | Sunlight | 240 min | 100% | acs.org |
ZnO/BiVO4 | Reactive Red 141 | Solar | 80 min | 100% | ekb.eg |
TiO2/MWCNT | Reactive Red 195 | UVA-LED | 3 mg/dm3 catalyst, H2O2, 5 h | 96% (color) | plos.org |
Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals) in Dye Oxidation
Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), are the primary agents responsible for the oxidative degradation of dyes in photocatalytic processes semanticscholar.orgresearchgate.netrsc.orgacs.orgmdpi.comuniroma1.it. These highly reactive species, generated from water or hydroxide ions by photogenerated holes, attack the chromophoric groups and aromatic rings of dye molecules. This non-specific oxidation leads to the cleavage of chemical bonds, ring opening, and ultimately, the mineralization of the dye into simpler compounds like CO2 and H2O semanticscholar.orgrsc.org. The presence of co-oxidants like hydrogen peroxide (H2O2) or activators like persulfate can further enhance the generation of •OH radicals and other reactive species (e.g., sulfate radicals), thereby increasing the degradation efficiency semanticscholar.orgiwaponline.compwr.edu.pluniroma1.it.
Parameter Optimization for Photocatalytic Efficiency
Optimizing various operational parameters is crucial for maximizing the efficiency of photocatalytic dye degradation.
pH: The optimal pH for dye degradation varies depending on the dye structure and the photocatalyst used. For anionic dyes like this compound, lower pH values often favor degradation by promoting dye adsorption onto the positively charged catalyst surface and enhancing hydroxyl radical formation semanticscholar.orgehemj.commdpi.com. However, some studies show optimal pH values in the neutral to slightly alkaline range semanticscholar.orgresearchgate.netacs.org.
Catalyst Dosage: Increasing catalyst concentration generally enhances degradation efficiency up to an optimal point, beyond which it can lead to light scattering and reduced photon penetration, thus decreasing efficiency researchgate.netacs.orgplos.orgresearchgate.net.
Initial Dye Concentration: Higher initial dye concentrations can decrease degradation efficiency due to limited active sites on the catalyst surface and reduced light penetration semanticscholar.orgmdpi.com.
H2O2 Concentration: The addition of H2O2 can significantly boost degradation by increasing •OH radical production. However, excessive concentrations can lead to the scavenging of radicals, reducing efficiency semanticscholar.orgiwaponline.comuniroma1.it.
Irradiation Time/Intensity: Degradation efficiency increases with irradiation time until equilibrium is reached. Higher light intensity generally leads to faster degradation rates by increasing the generation of charge carriers iwaponline.comrsc.orguniroma1.it.
Target Dye | Catalyst System | Parameter | Optimal Value | Degradation Efficiency | Citation(s) |
Reactive Red 198 | Fe2O3/B/TiO2 | Catalyst Dosage | 0.6 g/L | 100% | researchgate.net |
Reactive Red 2 | ZnO | pH | 8 | 99% | semanticscholar.org |
Reactive Red 2 | ZnO | H2O2 Conc. | 100 mg/L | 99% | semanticscholar.org |
Reactive Red | TiO2/Xanthan Gum | pH | 5 | 92.5% | ehemj.com |
Reactive Red | TiO2/Xanthan Gum | Catalyst Conc. | 25 mg/L | 92.5% | ehemj.com |
Reactive Red | TiO2/Xanthan Gum | H2O2 Conc. | 400 mg/L | 92.5% | ehemj.com |
Reactive Red 141 | 5Ag-ZnO | Catalyst Loading | 50 mg | 100% | acs.org |
Reactive Red 141 | 5Ag-ZnO | pH | Not specified (drop at 11) | 100% | acs.org |
Reactive Red 198 | TiO2-Fe3O4 nanocomposite | pH | 3 | 98.1% | pwr.edu.pl |
Reactive Red 198 | TiO2-Fe3O4 nanocomposite | Persulfate Conc. | 0.8-1 mM | 98.1% | pwr.edu.pl |
Reactive Red 198 | TiO2-Fe3O4 nanocomposite | Catalyst Dosage | 0.19-0.3 g/L | 98.1% | pwr.edu.pl |
Reactive Red 198 | TiO2-Fe3O4 nanocomposite | UV-LED time | 62-85 min | 98.1% | pwr.edu.pl |
Reactive Red 2 | ZnO | pH | 10.0 | 100% | researchgate.net |
Reactive Red 2 | ZnO | Catalyst Dosage | 2.5 g/L | 100% | researchgate.net |
Reactive Red 2 | ZnO | Temperature | Increased | Increased | researchgate.net |
Reactive Red 120 | TiO2/UV | pH | 3, 5, 7, 9, 11 tested | Varies | |
Reactive Red 120 | TiO2/UV | UV intensity | Linear effect on color | Varies |
Compound List:
C.I. This compound
Reactive Red 141
Reactive Blue 19
Reactive Red 2
Reactive Blue 140
Reactive Brilliant Red HE-3B
Reactive Red 198
Reactive Red 120
Reactive Turquoise
Reactive Orange 16
Reactive Black 5
Reactive Orange 84
Reactive Yellow 145
Reactive Red 195
NOVACRON® red C-4B
Reactive Blue 19 (RB19)
Reactive Red 21 (RR21)
Reactive Red SBE
Reactive Blue 4
Reactive Blue 49
Reactive Red 238
Reactive Red 151
this compound (RR11)
Reactive Red (RR)
Reactive Red 2 (RR2)
Reactive Red 141 (RR141)
Titanium dioxide (TiO2)
Zinc oxide (ZnO)
Iron oxides (e.g., α-Fe2O3)
Hydrogen peroxide (H2O2)
Ozone (O3)
Persulfate
Hydroxyl radicals (•OH)
Superoxide radicals (O2•−)
Sodium alginate
Xanthan gum
Graphene oxide
Multi-walled carbon nanotubes (MWCNT)
BiVO4
MIL-53(Fe)
MIL-100(Fe)
Ag-ZnO
Fenton and Photo-Fenton Oxidation Systems
Fenton and photo-Fenton processes are advanced oxidation techniques that utilize the generation of highly reactive hydroxyl radicals (•OH) to degrade recalcitrant organic compounds, including textile dyes.
Generation and Role of Hydroxyl Radicals
The effectiveness of Fenton and photo-Fenton systems stems from their ability to produce hydroxyl radicals (•OH), which are powerful, non-selective oxidants with a high redox potential (approximately 2.8 V) scielo.org.mxpjaec.pkmdpi.comnih.gov. These radicals can efficiently break down complex organic molecules into simpler, less harmful substances scielo.org.mxpjaec.pk.
In the classical Fenton reaction, the process relies on the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to generate hydroxyl radicals. The primary reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ scielo.org.mxnih.govmdpi.com
The photo-Fenton process enhances this degradation by incorporating light irradiation (UV or visible). Light accelerates the reduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and sustaining the production of •OH radicals scielo.org.mxajol.infobrieflands.combrieflands.com. Direct photolysis of H₂O₂ can also contribute to •OH generation under irradiation ajol.info.
For azo dyes like this compound, the •OH radicals primarily attack the chromophoric azo bonds (-N=N-), initiating a cascade of reactions that lead to decolorization and subsequent degradation of the dye molecule. This process involves abstraction of hydrogen atoms and electrophilic addition reactions, breaking down the aromatic structure into intermediate products before potential mineralization scielo.org.mxpjaec.pkmdpi.comrsc.org.
Kinetic Studies and Process Variables
The efficiency of Fenton and photo-Fenton processes for dye degradation is significantly influenced by several operational parameters:
pH: Optimal degradation is typically observed under acidic conditions, with pH values around 3 being frequently reported as ideal for Fenton and photo-Fenton systems scielo.org.mxbrieflands.combrieflands.comdeswater.comjeeng.netupc.edubrieflands.comsums.ac.irarcjournals.orgnih.govsums.ac.ir. At pH values above 6, iron ions tend to precipitate as hydroxides, reducing their catalytic activity and thus the generation of •OH radicals jeeng.net. Conversely, extremely low pH values (below 2.5) can lead to the formation of oxonium ions, which stabilize H₂O₂ and reduce its reactivity with Fe²⁺, or hydrogen ions can act as •OH scavengers arcjournals.org.
Hydrogen Peroxide (H₂O₂) Concentration: The concentration of H₂O₂ is critical. While increasing H₂O₂ generally boosts •OH radical production and degradation rates, excessive amounts can lead to the scavenging of already formed •OH radicals, thus reducing efficiency mdpi.commdpi.combrieflands.comsums.ac.irarcjournals.orgnih.govsums.ac.iriwaponline.comdeswater.com. Optimal concentrations vary, with studies reporting values such as 75 mg/L for Reactive Red 198 brieflands.combrieflands.com and 100 mg/L for Reactive Red 195 deswater.com.
Iron Catalyst Concentration (Fe²⁺/Fe³⁺): The concentration of the iron catalyst directly impacts the rate of •OH radical generation. An optimal Fe²⁺ concentration is necessary; too little limits the reaction, while too much can also lead to •OH scavenging or precipitation issues ajol.infosums.ac.iracademicjournals.org. Optimal Fe²⁺ concentrations reported include 10 mg/L for Reactive Red 198 brieflands.combrieflands.com and 5 mg/L for other dyes ajol.info. In heterogeneous Fenton-like systems, catalyst loading also plays a role, with optimal amounts balancing active site availability and potential scavenger effects mdpi.comdeswater.comnih.gov.
Reaction Time: Degradation efficiency generally increases with reaction time as more •OH radicals are generated and interact with the dye molecules brieflands.combrieflands.comjeeng.netsums.ac.iriwaponline.com. Extended reaction times, such as 60 to 120 minutes, can lead to significant color and COD removal brieflands.comdeswater.comupc.edu.
Initial Dye Concentration: Higher initial dye concentrations can negatively impact degradation efficiency due to increased competition for •OH radicals, reduced light penetration in photo-Fenton processes, and lower oxidant-to-dye ratios brieflands.comsums.ac.iriwaponline.comdeswater.comacademicjournals.org. Optimal dye concentrations, such as 50 mg/L for Reactive Red 198 brieflands.combrieflands.com, have been reported.
Table 1: Optimal Conditions and Performance of Fenton/Photo-Fenton Processes for Reactive Red Dye Degradation
Dye | Process Type | Optimal pH | Optimal H₂O₂ Concentration | Optimal Catalyst/Fe²⁺ Concentration | Optimal Reaction Time (min) | Max Removal/Degradation (%) | Notes | Citation(s) |
RR198 | Photo-Fenton | 3 | 75 mg/L | 10 mg/L (Fe²⁺) | 120 | >99 (dye removal) | UV/H₂O₂/Fe²⁺ system | brieflands.combrieflands.com |
RR195 | Fenton-like (FeNi₃/SiO₂) | 3 | 100 mg/L | 1 g/L (catalyst) | 90 | 100 (dye removal) | Heterogeneous catalyst | deswater.com |
RR198 | Fenton | 3 | 50 mg/L | 100 mg/L (Fe²⁺) | 90 | 92 (dye removal) | sums.ac.irsums.ac.ir | |
RR45 | Photo-Fenton | 2.9 | 1.0 mL | 3.33 x 10⁻⁵ M (Fe²⁺) | 7 | 65.25 (mineralization) | High mineralization achieved | arcjournals.org |
General | Fenton | 3 | ~400 mg/L | ~60 mg/L (Fe²⁺) | 60 | 79 (COD reduction) | upc.edu | |
General | Photo-Fenton | 3 | ~400 mg/L | ~60 mg/L (Fe²⁺) | 60 | 92.2 (COD reduction) | Enhanced by UV irradiation | upc.edu |
RR141 | Heterogeneous Fenton-like | 3.5 | 0.007 - 0.033 M | Fe-ZSM-5 zeolite (catalyst) | 120 | 100 (color removal) | Complete color removal | nih.gov |
Ozonation and Combined Ozonation-Based Processes
Ozonation is an advanced oxidation process that utilizes ozone (O₃) to degrade organic pollutants, including textile dyes, through the generation of reactive oxygen species, primarily hydroxyl radicals (•OH) ut.ac.irmdpi.comelsevier.es. The efficiency of ozonation can be influenced by factors such as pH, dye concentration, and reaction time ut.ac.ir. Higher pH values can promote the formation of •OH radicals from ozone, potentially increasing degradation rates ut.ac.ir.
Combined ozonation processes, particularly those integrating ozone with hydrogen peroxide (H₂O₂) or employing catalytic ozonation with metal-based catalysts, demonstrate significantly enhanced degradation efficiencies compared to ozonation alone ut.ac.irmdpi.comelsevier.esdeswater.com. The addition of H₂O₂ to ozonation systems can lead to a synergistic effect, boosting the generation of •OH radicals and accelerating dye removal ut.ac.irmdpi.com. For instance, a combined treatment of Procion Blue dye with ozone and H₂O₂ achieved 92% degradation, outperforming pure ozonation (85%) ut.ac.ir. Iron-loaded catalysts, such as iron-loaded dead leaf ash (Fe-DLA) or iron slags, have been employed in catalytic ozonation to improve dye degradation, with •OH radicals playing a crucial role in the process mdpi.comdeswater.com. Furthermore, combining ozonation with biological treatment can be an effective strategy, as ozone can increase the biodegradability of recalcitrant compounds, facilitating subsequent microbial degradation elsevier.es.
Table 2: Performance of Ozonation and Combined Ozonation Processes for Dye Degradation
Dye | Process Type | Key Parameters | Max Removal (%) | Notes | Citation(s) |
Procion Blue | Ozonation | 60 mg/L dye, pH 10, 90 min | 85 | Pure ozonation | ut.ac.ir |
Procion Blue | Combined Ozonation (O₃ + H₂O₂) | 60 mg/L dye, pH 10, 90 min, 5 g/L H₂O₂ | 92 | Enhanced degradation with H₂O₂ | ut.ac.ir |
RB-5 | Catalytic Ozonation (Fe-DLA/O₃) | 1.0 g/min O₃, 0.5 g/L catalyst, basic pH | 98.76 | High efficiency, OH radicals involved | mdpi.com |
C.I. Acid Red 114 | Combined Ozonation + EC | 100 mg/L dye, HRT: 2 min (O₃) + 0.85 min (EC) | High | Shorter HRT, less energy, less sludge than separate systems | researchgate.net |
Reactive Red 24 | Heterogeneous Catalytic Ozonation (Iron slags) | Alkaline pH 11 | 100 | Complete mineralization | deswater.com |
Electrochemical Oxidation Approaches
Electrochemical oxidation (EO) is a versatile AOP that employs electrodes to generate powerful oxidizing species, including hydroxyl radicals (•OH), ozone, and active chlorine species (such as Cl₂, HOCl, and OCl⁻, especially in the presence of chloride ions), to degrade dyes ajbls.comscielo.brneptjournal.comdeswater.comasianpubs.orgresearchgate.netscielo.org.zanih.govresearchgate.net.
Anode Material: The choice of anode material significantly impacts the efficiency and mechanism of electrochemical degradation. Boron-doped diamond (BDD) anodes are highly effective for complete mineralization of organic pollutants due to their high oxygen evolution overpotential and stability researchgate.net. Dimensionally Stable Anodes (DSA), such as Ti/IrO₂–RuO₂, can achieve rapid decolorization but may produce more intermediates than BDD researchgate.net. Other anodes like graphite and lead dioxide (PbO₂) have also been utilized ajbls.comscielo.brresearchgate.net.
Electrolyte: The presence of a supporting electrolyte, commonly NaCl, is crucial for enhancing the solution's conductivity and facilitating electrochemical reactions. In chloride-containing electrolytes, electrochemically generated active chlorine species contribute significantly to dye degradation alongside •OH radicals ajbls.comscielo.brdeswater.comasianpubs.orgscielo.org.za.
Process Variables:
Current Density: Increasing current density generally accelerates the generation of oxidizing species, leading to higher degradation rates ajbls.comdeswater.comasianpubs.orgscielo.org.za. For Reactive Red 195, removal efficiencies increased with current density, reaching up to 95.20% at 25 mA/cm² ajbls.comasianpubs.org.
pH: Electrochemical oxidation is often more effective under acidic conditions, typically pH 1-3, which promotes the formation of strong oxidants like Cl₂ and HOCl scielo.brscielo.org.za. However, some studies have reported optimal performance at neutral or slightly acidic pH for specific dyes and electrode materials ajbls.comasianpubs.org.
Electrolyte Concentration: Higher concentrations of supporting electrolytes like NaCl improve solution conductivity and, consequently, the efficiency of electrochemical processes ajbls.comdeswater.comasianpubs.orgscielo.org.za. An optimized NaCl concentration of 0.075 M was found effective for Reactive Red 195 removal ajbls.comasianpubs.org.
Reaction Time: Degradation efficiency typically increases with electrolysis time, allowing for more extensive interaction between the dye molecules and the generated oxidants ajbls.comasianpubs.org.
Table 3: Performance of Electrochemical Oxidation Processes for Reactive Red Dye Degradation
Dye | Anode Material | Electrolyte | Optimal pH | Optimal Current Density (mA/cm²) | Optimal Electrolyte Conc. | Optimal Time (min) | Max Removal (%) | Citation(s) |
RR195 | Graphite | NaCl | 7 | 3.75 | 0.075% | 90 | 94 | ajbls.com |
RR195 | Graphite | NaCl | 5 | 25 | 0.075 M | 90 | 95.20 | asianpubs.org |
RR141 | β-PbO₂ | NaCl | 1-3 | High | 1.0-2.0 g/L | 30 | High (COD) | scielo.br |
RR120 | BDD | HClO₄ | Acidic | N/A | 1 M | Short | ~100 (decolor) | researchgate.net |
RR120 | Ti/IrO₂–RuO₂ | HClO₄ | Acidic | N/A | 1 M | Long | ~100 (decolor) | researchgate.net |
General | Graphite/Titanium | NaCl | 3-5 | 1.74-25 | 0.075 M | 60-90 | 90-96 | deswater.comasianpubs.orgscielo.org.za |
RR141 | BDD | NaCl | 5-7 | High | 1.17 g/L | 30 | High (COD) | scielo.br |
Integrated and Hybrid Remediation Systems
Integrated and hybrid remediation systems combine different treatment methods to leverage their respective strengths, offering more effective and sustainable solutions for dye wastewater.
Combined Adsorption-Biological Degradation Systems
A key hybrid approach involves combining adsorption with biological degradation. Adsorption processes utilize materials like activated carbon or biomass to physically remove dyes from wastewater. This can serve as a pre-treatment step to reduce the dye concentration, making subsequent biological treatment more efficient, or as a primary removal method researchgate.netresearchgate.net. For this compound (RR11), formaldehyde-treated Hydroclathrus clathratus (FHC) demonstrated efficient removal, with studies indicating that the treated solution was non-toxic and reusable researchgate.net.
Bioremediation employs microorganisms, such as bacteria and fungi, to degrade dyes into less harmful substances. This method is considered environmentally friendly, cost-effective, and can potentially lead to complete mineralization of pollutants researchgate.netresearchgate.netomicsonline.orgsciepub.com. Bacteria are often preferred over fungi and algae for dye degradation because they are more likely to biodegrade dyes rather than just adsorb them omicsonline.org.
Various bacterial strains have shown significant decolorization and degradation capabilities. For instance, Lysinibacillus boronitolerans CMGS-2 effectively removed RR11 researchgate.net. Aspergillus niger degraded Reactive Red 195 (93%) and Reactive Green 11 (80%) researchgate.net. Bacillus spp. ETL-1982 achieved approximately 96% decolorization of Reactive Red within 36 hours and could tolerate high dye concentrations omicsonline.org. Bacillus subtilis also demonstrated effective biodegradation of Reactive Red ME4BL sciepub.com. The efficiency of biological degradation depends on factors such as the specific microbial strain, optimal temperature, pH, nutrient availability, and inoculum size researchgate.netomicsonline.org.
Table 4: Performance of Biological Degradation and Adsorption-Biological Hybrid Systems for Reactive Red Dyes
Dye | Treatment Method | Microorganism/Adsorbent | Optimal Conditions | Max Removal (%) | Notes | Citation(s) |
RR11 | Adsorption | FHC (Hydroclathrus clathratus) | Varies (e.g., FHC conc., pH, temp., time) | High | FHC-treated solution non-toxic and reusable. | researchgate.net |
RR11 | Biological Degradation | Lysinibacillus boronitolerans CMGS-2 | Varies | High | Effective removal of RR11. | researchgate.net |
RR195 | Biological Degradation | Aspergillus niger | Inoculum: 1 g%, pH 7.0, Temp. 30 °C, Glucose (1 g%), NH₄SO₄ (0.2 g%) | 93.0 | Static conditions favored decolorization. | researchgate.net |
Reactive Green 11 | Biological Degradation | Aspergillus niger | Inoculum: 1 g%, pH 7.0, Temp. 30 °C, Glucose (1 g%), NH₄SO₄ (0.3 g%) | 80.0 | Static conditions favored decolorization. | researchgate.net |
Reactive Red | Biological Degradation | Bacillus spp. ETL-1982 | pH 9.0, 37°C, Glucose (4 gL⁻¹) | ~96 | Decolorization via biodegradation, not adsorption. Tolerates high dye concentrations (up to 1000 mg/L). | omicsonline.org |
Reactive Red ME4BL | Biological Degradation | Bacillus subtilis | Varies | High | Effective biodegradation. | sciepub.com |
Compound List:
C.I. This compound (RR11)
C.I. Reactive Red 120 (RR120)
C.I. Reactive Red 195 (RR195)
C.I. Reactive Red 198 (RR198)
C.I. Reactive Red 141 (RR141)
C.I. Reactive Red 45
C.I. Reactive Black 5 (RB-5)
C.I. Reactive Green 11
Procion Blue
Procion Red MX-5B
C.I. Acid Red 114
C.I. Reactive Red 24
C.I. Reactive Red 2
C.I. Reactive Brilliant Red X-3B
NOVACRON® Red C-4B
Direct Red 81
Nitrobenzene (NBE)
Environmental Remediation Performance Assessment and Effluent Reusability
Decolorization Efficiency and Mineralization Rates
The primary goal of treating dye-laden wastewater is the removal of color, a process known as decolorization. This is often accompanied by mineralization, which is the complete breakdown of complex organic dye molecules into simpler inorganic compounds like carbon dioxide, water, and mineral acids.
Biological methods have demonstrated significant success in decolorizing Reactive Red 11. One study identified a microorganism capable of decolorizing a 200 mg/L solution of this compound within 24 hours and a more concentrated 1000 mg/L solution within 42 hours at room temperature and neutral pH. researchgate.net Another investigation highlighted the effectiveness of the bacterial strain Lysinibacillus boronitolerans CMGS-2, which, under optimized conditions (pH 9, 45°C), achieved 96.8% decolorization of a 400 mg/L this compound solution within just 12 hours. ijcmas.com The same study also noted partial mineralization of the dye. ijcmas.com
Advanced Oxidation Processes (AOPs) are another effective approach. For a similar sulfonated diazo dye, Reactive Red 141, a bacterial strain achieved 90% decolorization in 48 hours under static anoxic conditions. chem-soc.si Heterogeneous Fenton-like oxidation processes have also been studied for Reactive Red 141, achieving complete color removal and up to 81% mineralization (measured as COD reduction). nih.gov While highly effective at breaking down the chromophoric groups responsible for color, complete mineralization is often more challenging to achieve. For instance, an electrochemical process using boron-doped diamond electrodes achieved a maximum mineralization efficiency of 35% for a reactive dye, indicating that while the color is removed, intermediate organic compounds may remain. researchgate.net
Table 1: Decolorization Efficiency of Reactive Red Dyes Using Various Methods
Dye | Treatment Method | Concentration | Decolorization % | Time | Source |
---|---|---|---|---|---|
This compound | Microbial Degradation | 200 mg/L | 100% | 24 h | researchgate.net |
This compound | Microbial Degradation | 1000 mg/L | 100% | 42 h | researchgate.net |
This compound | Lysinibacillus boronitolerans | 400 mg/L | 96.8% | 12 h | ijcmas.com |
Reactive Red 141 | Rhizobium radiobacter | 50 mg/L | 90% | 48 h | chem-soc.si |
Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) Reduction in Treated Effluents
Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) are key indicators of water quality, representing the amount of oxygen required to chemically oxidize organic and inorganic pollutants and to biologically decompose organic matter, respectively. trumpler.de A high BOD/COD ratio (typically >0.5) suggests that the wastewater is readily biodegradable. acs.org Conversely, the complex structure of dyes often results in low biodegradability, reflected in a low BOD/COD ratio, which can be around 0.25 for composite textile wastewater. bioline.org.br
Treatment processes aim to significantly reduce both COD and BOD. For instance, a microbial consortium treating textile wastewater demonstrated an 82.88% removal of COD and an 89.82% removal of BOD after 30 days. researchgate.net In a study on Reactive Red 141, degradation by the bacterium Rhizobium radiobacter resulted in an 83.33% reduction in COD alongside 90% decolorization. chem-soc.si
Advanced Oxidation Processes have also proven effective. The heterogeneous Fenton-like oxidation of Reactive Red 141 achieved a COD reduction of up to 81%. nih.gov A combined treatment system using ozonation followed by an upflow anaerobic sludge blanket (UASB) reactor to treat wastewater containing Reactive Black 5 achieved a COD reduction of about 90%. elsevier.es Fenton oxidation, when used as a post-treatment after coagulation, enhanced COD removal to approximately 83% and increased the BOD5/COD ratio of the treated wastewater to 0.51, indicating a significant improvement in its biodegradability. acs.org
Table 2: COD and BOD Reduction for Reactive Dye Effluents
Dye/Effluent | Treatment Method | COD Reduction % | BOD Reduction % | Source |
---|---|---|---|---|
Textile Wastewater | Microbial Consortium | 82.88% | 89.82% | researchgate.net |
Reactive Red 141 | Rhizobium radiobacter | 83.33% | Not Reported | chem-soc.si |
Reactive Red 141 | Heterogeneous Fenton-like | up to 81% | Not Reported | nih.gov |
Reactive Black 5 | Ozonation + Anaerobic Reactor | ~90% | Not Reported | elsevier.es |
Simulated Textile Wastewater | Coagulation + Fenton Oxidation | ~83% | Not Reported | acs.org |
Assessment of Treated Effluent for Potential Reuse in Industrial Processes
Several studies have confirmed the feasibility of reusing treated effluent. Effluent containing reactive dyes treated via electrocoagulation has been successfully reused for new dyeing batches. biorxiv.org The quality of the fabric dyed using the reused water was comparable to that produced with fresh water, with color difference values falling within acceptable industrial ranges. biorxiv.org Similarly, wastewater containing a mix of reactive dyes treated by an H2O2/UV process was reused for two subsequent dyeing cycles without compromising the color quality or wash fastness of the dyed cotton fabrics. researchgate.netscribd.com
The quality of the treated water is a critical factor. For reuse in the textile industry, a high-quality water should have a COD below 50 mg/L, while a moderate-quality water can have a COD up to 200 mg/L. mdpi.com Research using electrooxidation demonstrated that even moderate-quality treated water could be effectively reused in new dyeing processes, producing fabrics that met restrictive quality controls. mdpi.com This process also left the salt content unchanged, allowing for complete salt recovery and reuse in subsequent dyeing. mdpi.com
Furthermore, biological treatments have shown promise for producing reusable water. A phytotoxicity assessment of textile wastewater treated with a bacterial consortium showed 100% germination for Vigna radiata and Triticum aestivum seeds, indicating the low toxicity of the treated effluent and its potential for reuse. researchgate.net
Table 3: Compound Names Mentioned
Compound Name |
---|
This compound |
Reactive Red 141 |
Reactive Black 5 |
Congo Red |
Reactive Yellow 176 |
Reactive Red 241 |
Reactive Blue 221 |
Hydrogen Peroxide (H2O2) |
Iron (II) Sulfate (FeSO4) |
Sodium Sulphate (Na2SO4) |
Carbon Dioxide |
Vigna radiata |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。